molecular formula C16H15NO3 B2485723 2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 579522-17-1

2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B2485723
CAS No.: 579522-17-1
M. Wt: 269.3
InChI Key: OUFZBTULKOLOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.3. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative related to 2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide, is utilized as an intermediate in the complete natural synthesis of antimalarial drugs. Research by Magadum & Yadav (2018) highlights its chemoselective monoacetylation using Novozym 435 as the catalyst, an important step in synthesizing such drugs (Magadum & Yadav, 2018).

Synthesis of New Bis(pyrazol-5-ols) and Pyridones

Arafat et al. (2022) synthesized novel derivatives including N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, demonstrating its use in creating diverse chemical structures, crucial for medicinal chemistry (Arafat et al., 2022).

Flavoring Substance Evaluation

2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, a similar compound, was evaluated as a flavoring substance. Younes et al. (2018) assessed its safety, showing its potential use in the food industry (Younes et al., 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani et al. (2014) explored 2-(substituted phenoxy) acetamide derivatives, highlighting their potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).

Use in Optical Properties and Indicators

Wannalerse et al. (2022) studied orcinolic derivatives of 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide for their crystal structure and optical properties, showcasing applications in materials science (Wannalerse et al., 2022).

Hypoglycemic Activity Research

Nikalje et al. (2012) conducted a study on novel 2, 4-thiazolidinedione derivatives of 2-(4-formyl phenoxy) N-substituted acetamide for their hypoglycemic activity, adding to the understanding of diabetes treatment (Nikalje et al., 2012).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Standard safety precautions for handling organic compounds should be followed .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and exploring its potential uses in various fields .

Properties

IUPAC Name

2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-6-8-14(9-7-12)17-16(19)11-20-15-5-3-2-4-13(15)10-18/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFZBTULKOLOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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